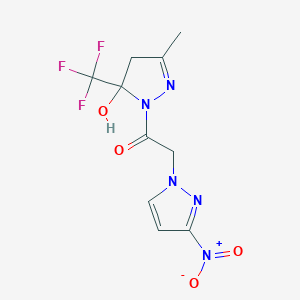![molecular formula C16H15ClF3N3O2 B279798 ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)
ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
作用机制
The mechanism of action of Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits cell proliferation by inducing cell cycle arrest in the G1 phase.
In addition, this compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in neuronal cells. It also enhances the expression of neurotrophic factors such as BDNF and NGF, which are involved in neuronal survival and growth.
实验室实验的优点和局限性
One of the main advantages of using Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate in lab experiments is its potential as a lead compound for the development of new drugs. Its ability to inhibit cancer cell growth and protect neurons from damage makes it a promising candidate for drug development.
However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness in certain applications.
未来方向
There are several future directions for the research and development of Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate. One potential direction is the development of new drug formulations that improve its solubility and bioavailability.
Another potential direction is the investigation of its potential as a treatment for other diseases such as diabetes and cardiovascular disease. Studies have shown that this compound has anti-inflammatory and antioxidant effects, which could make it a potential candidate for the treatment of these diseases.
In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. This could help in the development of more specific and effective drugs based on this compound.
合成方法
The synthesis of Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been reported in several scientific studies. One of the most common methods involves the reaction of 4-chlorobenzaldehyde, ethyl acetoacetate, trifluoroacetic acid, and hydrazine hydrate under reflux conditions. The resulting product is then purified through recrystallization.
科学研究应用
Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Another potential application of this compound is in the field of neuropharmacology. Studies have shown that this compound has a neuroprotective effect and can help prevent neuronal damage caused by oxidative stress. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C16H15ClF3N3O2 |
|---|---|
分子量 |
373.76 g/mol |
IUPAC 名称 |
ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C16H15ClF3N3O2/c1-2-25-15(24)11-8-21-23-13(16(18,19)20)7-12(22-14(11)23)9-3-5-10(17)6-4-9/h3-6,8,12-13,21H,2,7H2,1H3 |
InChI 键 |
SGLLLQVOGRPNIE-UHFFFAOYSA-N |
手性 SMILES |
CCOC(=O)C1=CNN2C1=NC(CC2C(F)(F)F)C3=CC=C(C=C3)Cl |
SMILES |
CCOC(=O)C1=CNN2C1=NC(CC2C(F)(F)F)C3=CC=C(C=C3)Cl |
规范 SMILES |
CCOC(=O)C1=CNN2C1=NC(CC2C(F)(F)F)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B279715.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279717.png)
![2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B279720.png)
![2-[1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B279721.png)
![4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B279722.png)
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279724.png)
![3,5-bis(difluoromethyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279727.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B279728.png)


![N-[(5-chloro-1H-indol-2-yl)methyl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279732.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B279736.png)
![[5-[(3,5-dimethyl-4-nitro-1-pyrazolyl)methyl]-2-furanyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B279737.png)
